3-Isonitroso-2,4-pentanedione
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Overview
Description
. It is a versatile compound used in various chemical reactions and applications due to its unique structure and reactivity.
Preparation Methods
3-Isonitroso-2,4-pentanedione can be synthesized through several methods. One common synthetic route involves the reaction of acetylacetone with nitrosyl chloride in the presence of a base . The reaction conditions typically include maintaining a controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions for higher yields and purity .
Chemical Reactions Analysis
3-Isonitroso-2,4-pentanedione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent and conditions used.
Substitution: It can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution and cyclization reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Isonitroso-2,4-pentanedione has numerous applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metals. These complexes can be studied for their structural and catalytic properties.
Mechanism of Action
The mechanism of action of isonitrosoacetylacetone involves its ability to act as a ligand, forming complexes with metal ions . These complexes can interact with various molecular targets and pathways, depending on the specific metal ion and the structure of the complex. The formation of these complexes can influence the reactivity and properties of the metal ions, leading to various effects in chemical and biological systems .
Comparison with Similar Compounds
3-Isonitroso-2,4-pentanedione is similar to other compounds like isonitrosoacetophenone and α-benzyl monoxime, which also contain the isonitroso functional group . isonitrosoacetylacetone is unique due to its specific structure and reactivity, which allows it to form distinct complexes and participate in different reactions compared to its analogs . Other similar compounds include isonitrosoacetylacetone dithiosemicarbazone and various Schiff bases derived from isonitroso compounds .
Properties
IUPAC Name |
4-hydroxy-3-nitrosopent-3-en-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-3(7)5(6-9)4(2)8/h7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFNDMNRYPFUPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)C)N=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29917-12-2 |
Source
|
Record name | 2,3,4-Pentanetrione, 3,3-dioxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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